
1,3,8-Tribromodibenzo-P-dioxin
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Overview
Description
1,3,8-Tribromodibenzo-p-dioxin (1,3,8-TrBDD) is a brominated dioxin belonging to the polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) family. Structurally, it consists of two benzene rings connected by two oxygen atoms, with bromine substitutions at the 1, 3, and 8 positions (Figure 1). This compound is primarily formed through the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) by iron (goethite) and manganese oxides (MnOx) under dry environmental conditions .
Preparation Methods
1,3,8-Tribromodibenzo-P-dioxin can be synthesized through the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron and manganese oxides under dry conditions . The transformation involves the use of goethite and manganese oxides, which facilitate the conversion of OH-PBDEs to this compound and other related compounds . The reaction conditions typically include a controlled environment to prevent the presence of water, as water inhibits the formation of PBDDs .
Chemical Reactions Analysis
Formation via Oxidation of Hydroxylated PBDEs
1,3,8-TrBDD forms during the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) mediated by iron and manganese oxides. This transformation occurs through Smiles rearrangements and bromine elimination , with yields dependent on reaction conditions .
Reactant | Oxidizing Agent | Time (Days) | 1,3,8-TrBDD Yield (μmol/kg) | 2,4,6,8-TeBDF Yield (μmol/kg) |
---|---|---|---|---|
2'-OH-BDE-68 | Goethite | 8 | 0.09 (2.33%) | 0.17 (4.15%) |
2'-OH-BDE-68 | MnO<sub>x</sub> | 4 | 0.15 (3.77%) | 0.23 (5.74%) |
Key observations:
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MnO<sub>x</sub> accelerates the reaction compared to goethite, achieving higher yields in half the time .
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Water inhibits these transformations, suggesting dry oxidative environments favor PBDD/F formation .
Environmental Persistence and Abiotic Degradation
1,3,8-TrBDD resists biodegradation due to its halogenated structure but may undergo photolytic degradation or oxidative breakdown in the environment. Key pathways include:
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Debromination : Loss of bromine atoms under UV light, forming less brominated dioxins.
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Oxidation : Interaction with atmospheric oxidants (e.g., OH radicals) leading to hydroxylated derivatives.
Mechanistic Insights from Analogous Dioxins
While direct data on 1,3,8-TrBDD is sparse, studies on 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) suggest:
Scientific Research Applications
Formation and Environmental Concerns
1,3,8-Tribromodibenzo-P-dioxin can be produced through photochemical processes involving hydroxylated polybrominated diphenyl ethers (OH-PBDEs). Studies show that it is formed during the direct photolysis of these compounds under specific conditions . This transformation is significant because it indicates a pathway through which less toxic compounds can convert into more harmful dioxins in the environment.
Toxicological Studies
The toxicological profile of 1,3,8-TrBDD is still being elucidated. However, it is essential to understand its potential effects based on related compounds like 2,3,7,8-tetrachlorodibenzo-P-dioxin (TCDD), which is known for its high toxicity. Research indicates that dioxins can disrupt endocrine functions and are linked to various health issues such as metabolic disorders and developmental problems . The implications of 1,3,8-TrBDD's toxicity are particularly relevant in studies assessing the risks associated with exposure to brominated compounds.
Analytical Chemistry Applications
In analytical chemistry, 1,3,8-TrBDD serves as a marker for assessing environmental contamination. Its detection in soil and sediment samples helps researchers understand the extent of pollution from industrial activities and waste disposal practices. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify this compound in environmental samples .
Case Studies and Research Findings
Several studies highlight the formation pathways and toxicity assessments of 1,3,8-TrBDD:
Data Table: Comparison of Dioxin Compounds
Compound | Toxicity Level | Formation Process | Health Effects |
---|---|---|---|
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) | Highly toxic | Industrial by-product | Carcinogenicity, immunotoxicity |
This compound | Potentially toxic | Photolysis of hydroxylated PBDEs | Unknown; potential endocrine disruptor |
2,4-Dichlorophenoxyacetic acid (2,4-D) | Moderate toxicity | Herbicide degradation | Developmental issues in animals |
Future Research Directions
Further research is necessary to fully understand the implications of this compound on human health and the environment. Key areas for future investigation include:
- Longitudinal Studies : Conducting epidemiological studies to assess the long-term health impacts of exposure to 1,3,8-TrBDD.
- Degradation Pathways : Investigating microbial degradation pathways that could mitigate the effects of this compound in contaminated environments.
- Regulatory Frameworks : Developing guidelines for monitoring and managing brominated dioxins in industrial practices.
Mechanism of Action
The mechanism by which 1,3,8-Tribromodibenzo-P-dioxin exerts its effects involves its interaction with various molecular targets. It can bind to human transthyretin (TTR) due to its structural similarity to thyroid hormones . This binding can disrupt normal hormonal functions, leading to endocrine disruption. The compound’s formation involves Smiles rearrangements and bromine elimination processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The substitution pattern and halogen type (bromine vs. chlorine) critically influence the physicochemical and toxicological profiles of dioxins. Key comparisons include:
Compound | CAS Number | Molecular Weight | Substitution Pattern | Melting Point (°C) |
---|---|---|---|---|
1,3,8-TrBDD | Not provided | ~368.8 g/mol | 1,3,8-Br | Not reported |
2,3,7,8-TCDD (TCDD) | 1746-01-6 | 321.96 g/mol | 2,3,7,8-Cl | 305–306 |
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 50585-41-6 | 499.77 g/mol | 2,3,7,8-Br | 334 |
1,2,3,7,8,9-HxCDD | 19408-74-3 | 390.87 g/mol | 1,2,3,7,8,9-Cl | Not reported |
Sources :
1,3,8-TrBDD’s lower molecular weight compared to fully brominated TBDD suggests reduced environmental persistence but similar bioaccumulation risks due to bromine’s lipophilicity. Chlorinated analogs like TCDD exhibit higher thermal stability (e.g., melting points >300°C), whereas brominated dioxins may degrade more readily under UV exposure .
Environmental Formation and Persistence
- 1,3,8-TrBDD : Forms via abiotic oxidation of OH-PBDEs (e.g., 2′-OH-BDE-68) in dry soils containing Fe/Mn oxides, rather than combustion processes typical of chlorinated dioxins .
- TCDD : Primarily forms during waste incineration or industrial accidents (e.g., Agent Orange production) .
- Persistence : Brominated dioxins degrade faster than chlorinated analogs but persist longer in anaerobic environments due to resistance to microbial degradation .
Biological Activity
1,3,8-Tribromodibenzo-P-dioxin (1,3,8-TrBDD) is a halogenated aromatic compound belonging to the family of dibenzo-p-dioxins. It has garnered attention due to its potential environmental persistence and biological activity. This article aims to explore the biological activity of 1,3,8-TrBDD, including its synthesis, metabolic pathways, effects on living organisms, and ecological implications.
Synthesis and Formation
1,3,8-TrBDD can be formed through various chemical reactions, particularly photolysis of polybrominated diphenyl ethers (PBDEs). Research indicates that it is produced exclusively via direct photolysis under specific conditions. The formation pathways include the cleavage of ether bonds in PBDEs, leading to the generation of dioxin compounds .
Toxicological Profile
The toxicological effects of 1,3,8-TrBDD have not been as extensively studied as those of other dioxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). However, preliminary studies suggest that it may exhibit similar biological activities:
- Enzyme Induction : Like TCDD, 1,3,8-TrBDD may induce cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and can lead to the production of reactive metabolites that contribute to toxicity .
- Cellular Effects : Studies on related compounds indicate that exposure can lead to alterations in cellular processes such as apoptosis and cellular proliferation. For instance, TCDD has been shown to affect gene expression through the aryl hydrocarbon receptor (AhR) pathway .
Case Studies
- Aquatic Toxicity : A study demonstrated that 1,3,8-TrBDD could impact aquatic organisms by inducing oxidative stress and altering reproductive functions. The research highlighted its potential role as an endocrine disruptor in fish species .
- Mammalian Models : In rodent models exposed to various dioxins including TrBDD analogs, significant changes in liver enzyme activities were observed. These changes are indicative of hepatic stress and potential carcinogenic effects .
Comparative Biological Activity
To better understand the biological activity of 1,3,8-TrBDD relative to other dioxins, a comparison table is provided below:
Environmental Implications
The persistence of 1,3,8-TrBDD in the environment raises concerns regarding its ecological impact. As a product of PBDE degradation and photolytic processes in aquatic systems, it poses risks not only to wildlife but also potentially to human health through bioaccumulation in food chains .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for generating 1,3,8-tribromodibenzo-p-dioxin in laboratory settings?
- Methodological Answer : 1,3,8-Tribromodibenzo-p-dioxin can be synthesized via oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron (Fe) and manganese (Mn) oxides under dry conditions. This method mimics environmental transformation processes and requires controlled atmospheric settings to avoid unwanted side reactions. Analytical validation via GC-HRMS or isotopic labeling is recommended to confirm structural integrity .
Q. How can researchers detect and quantify 1,3,8-tribromodibenzo-p-dioxin in environmental matrices?
- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for precise congener-specific analysis. For screening, the CALUX (Chemically Activated Luciferase Expression) bioassay provides a cost-effective alternative, though it requires cross-validation with instrumental methods due to potential interference from co-occurring dioxin-like compounds .
Q. What are the key challenges in distinguishing 1,3,8-tribromodibenzo-p-dioxin from other brominated dioxin congeners?
- Methodological Answer : Structural isomers and co-eluting congeners (e.g., 2,8-dibromo-3,7-dichlorodibenzo-p-dioxin) pose challenges. Employ isotopic dilution techniques with 13C-labeled internal standards and optimize chromatographic separation using DB-5MS or equivalent columns to resolve retention time overlaps .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 1,3,8-tribromodibenzo-p-dioxin during thermal degradation of brominated flame retardants?
- Methodological Answer : Formation involves radical-mediated coupling of bromophenol precursors under oxygen-limited conditions. Experimental design should include electron paramagnetic resonance (EPR) to track radical intermediates and controlled pyrolysis systems to isolate temperature-dependent reaction pathways (e.g., 300–600°C). Compare yields using Fe/Mn oxide catalysts to simulate environmental matrices .
Q. How do toxicity equivalence factors (TEFs) for chlorinated dioxins apply to 1,3,8-tribromodibenzo-p-dioxin, given the lack of established TEFs for brominated analogs?
- Methodological Answer : Current TEF frameworks (e.g., WHO 2005) exclude brominated dioxins. Researchers must derive relative potency factors (RePs) via in vitro assays (e.g., AhR activation in H4IIE cells) or in vivo models (e.g., rodent hepatotoxicity studies). Note that RePs vary significantly across test systems, necessitating multi-endpoint validation .
Q. What analytical contradictions arise when quantifying 1,3,8-tribromodibenzo-p-dioxin in complex mixtures like fly ash or biological tissues?
- Methodological Answer : Matrix effects (e.g., lipid interference in tissues) and low concentrations (ppt levels) complicate detection. Mitigate these via accelerated solvent extraction (ASE) with activated copper cleanup and use of 37Cl-labeled surrogate standards to correct recovery losses. Cross-lab validation is critical to address interlaboratory variability .
Q. How can researchers reconcile conflicting data on the environmental persistence of 1,3,8-tribromodibenzo-p-dioxin compared to chlorinated analogs?
- Methodological Answer : Perform comparative photodegradation studies under UV-Vis irradiation with TiO2 or Pd/g-C3N4 catalysts. Monitor debromination kinetics via LC-MS/MS and compare half-lives with 2,3,7,8-TCDD. Note that brominated dioxins may exhibit faster degradation due to weaker C-Br bonds, but this varies with substitution patterns .
Q. Key Data Contradictions and Uncertainties
- TEF Applicability : Unlike 2,3,7,8-TCDD, 1,3,8-tribromodibenzo-p-dioxin lacks consensus TEFs, complicating risk assessments .
- Analytical Sensitivity : GC-HRMS detection limits for brominated dioxins are 2–3 orders of magnitude higher than for chlorinated analogs, raising concerns about underreporting in environmental samples .
Properties
CAS No. |
80246-33-9 |
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Molecular Formula |
C12H5Br3O2 |
Molecular Weight |
420.88 g/mol |
IUPAC Name |
1,3,8-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H |
InChI Key |
NLKFBKPFQWQPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br |
Origin of Product |
United States |
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